3-Amino-N-(4-fluorophenyl)propanamide
CAS No.: 938515-70-9
Cat. No.: VC8155061
Molecular Formula: C9H11FN2O
Molecular Weight: 182.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 938515-70-9 |
|---|---|
| Molecular Formula | C9H11FN2O |
| Molecular Weight | 182.19 g/mol |
| IUPAC Name | 3-amino-N-(4-fluorophenyl)propanamide |
| Standard InChI | InChI=1S/C9H11FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13) |
| Standard InChI Key | FQNWWWPTOXJNJM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)CCN)F |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCN)F |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound’s IUPAC name is 3-amino-N-(4-fluorophenyl)propanamide, with the SMILES string C1=CC(=CC=C1NC(=O)CCN)F . Key features include:
-
Fluorinated aromatic ring: Enhances lipophilicity and metabolic stability .
-
Amide linkage: Facilitates hydrogen bonding and interactions with biological targets .
-
Primary amine group: Provides sites for chemical modifications .
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 182.19 g/mol |
| Exact Mass | 182.086 Da |
| LogP (Partition Coefficient) | 1.89 |
| Polar Surface Area (PSA) | 55.12 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Spectral Data
-
IR Spectroscopy: Peaks corresponding to N-H (3300–3500 cm), C=O (1650–1750 cm), and C-F (1100–1200 cm) stretches .
-
NMR: NMR (DMSO-d6) signals include δ 7.3–7.6 (fluorophenyl protons), δ 6.5–7.0 (amide NH), and δ 2.5–3.5 (methylene groups) .
Synthesis and Derivatives
Synthetic Routes
The synthesis typically involves:
Key Reaction:
Structural Analogues
Modifications to the core structure yield derivatives with varied properties:
Table 2: Comparison with Analogues
| Compound | Molecular Formula | Unique Feature |
|---|---|---|
| N-(3-Amino-4-fluorophenyl)propanamide | Positional isomer (3-fluoro) | |
| (3R)-3-Amino-3-(4-fluorophenyl)propanamide hydrochloride | Chiral center, hydrochloride salt | |
| 3-Amino-N-(3-fluorophenyl)propanamide | Meta-fluorine substitution |
Applications in Research
Medicinal Chemistry
-
Lead compound optimization: Fluorine substitution improves pharmacokinetics .
-
Peptide mimetics: The amide backbone mimics natural peptides .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume